3-Nitropyridine-2,4-diamine
Overview
Description
3-Nitropyridine-2,4-diamine is an organic compound belonging to the class of nitropyridines. It is characterized by the presence of a nitro group (-NO₂) at the third position and two amino groups (-NH₂) at the second and fourth positions on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
It is known that from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . This suggests that the compound may influence pathways involving these substances, leading to downstream effects.
Action Environment
The action, efficacy, and stability of 3-Nitropyridine-2,4-diamine can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s action could be influenced by the presence of certain solvents or other environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyridine-2,4-diamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The subsequent introduction of amino groups can be achieved through vicarious nucleophilic substitution or oxidative substitution methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Nitropyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in dimethyl sulfoxide (DMSO) and water.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH₃) or amines in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Formation of 2-amino-5-nitropyridine.
Reduction: Conversion to 3-aminopyridine derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
3-Nitropyridine-2,4-diamine has diverse applications in scientific research:
Comparison with Similar Compounds
3-Nitropyridine: Lacks the amino groups present in 3-nitropyridine-2,4-diamine.
2-Amino-5-nitropyridine: Similar structure but with different substitution pattern.
4-Amino-3-nitropyridine: Another isomer with distinct properties.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
3-nitropyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNKGSAWMJWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576930 | |
Record name | 3-Nitropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24501-21-1 | |
Record name | 3-Nitropyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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